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Introduction

AZD2066 is a selective, non-competitive, negative allosteric modulator (NAM) of the
metabotropic glutamate receptor 5 (mGIuR5). By binding to an allosteric site on the mGIuR5
receptor, AZD2066 inhibits the receptor's response to the binding of the endogenous ligand,
glutamate. The mGIluR5 receptor is implicated in a variety of neurological and psychiatric
disorders due to its role in modulating excitatory synaptic transmission and neuronal plasticity.
This has led to the investigation of AZD2066 in several clinical indications, including major
depressive disorder (MDD) and neuropathic pain. Despite promising preclinical data, the
clinical development of AZD2066 was marked by the discontinuation of key Phase Il trials. This
technical guide provides an in-depth overview of these discontinued clinical trials, presenting
available data, experimental protocols, and the underlying signaling pathways.

Discontinued Phase Il Clinical Trial in Major
Depressive Disorder (MDD)

A Phase lla, multi-center, randomized, double-blind, double-dummy, active and placebo-
controlled, parallel-group study (D0475C00020, NCT01145755) was initiated to assess the
effectiveness and safety of AZD2066 in patients with MDD. The study was prematurely
terminated by the sponsor for strategic reasons.[1]
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: .

Duloxetine (Active

Parameter AZD2066 Placebo
Comparator)

Planned Enrollment 60 60 60

Actual Enrollment 40 22 a7

Mean Age (years) 45.5 44.5 45.8

Sex (% Female) 57.5% 68.2% 51.1%

Race (% White) 55.0% 66.4% 70.2%

Treatment Completion

(excluding study 76.9% 73.1% 59.4%

closure)

Discontinuations (not 26 (total across all

due to closure) groups)

Most Common Adverse Events (7),

Reasons for Loss to follow-up (6),

Discontinuation Patient Withdrawal (6)

MADRS Responder ) ) ]
42.9% (9 patients) 47.4% (9 patients) 45.0% (9 patients)

Rate (Day 42)

MADRS Remission ) ) )
23.8% (5 patients) 36.8% (7 patients) 40.0% (8 patients)

Rate (Day 42)

MADRS:
Montgomery-Asberg
Depression Rating

Scale

Data sourced from a clinical study report synopsis.[2]

Experimental Protocol

Study Design: The trial was a randomized, double-blind, double-dummy, placebo- and active-
controlled parallel-group study.[3]
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Patient Population: Adult patients with a primary clinical diagnosis of Major Depressive
Disorder. Key exclusion criteria included a current depressive episode of less than 4 weeks, a
history of inadequate response to antidepressants during the current episode, and the
presence of other psychiatric disorders such as bipolar disorder or psychotic disorders.[3]

Intervention:

e AZD2066 Group: Oral administration of AZD2066. The specific dosages used in the trial
were 12 mg and 18 mg.[4]

e Placebo Group: Oral administration of a matching placebo.
e Active Comparator Group: Oral administration of duloxetine.

Primary Outcome Measure: The primary efficacy endpoint was the change from baseline to
Week 6 in the Montgomery-Asberg Depression Rating Scale (MADRS) total score.[2][3]

Secondary Outcome Measures:

MADRS response rate (=50% reduction from baseline).[3]

o MADRS remission rate (total score <10).[2]

e Change from baseline in the Hamilton Depression Rating Scale (HAM-D) total score.[2]
e Change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score.[2]

o Change from baseline in the Sheehan Disability Scale (SDS) total score.[2]

o Safety and tolerability were assessed through monitoring of adverse events, vital signs, and
other safety parameters.[2]

Reason for Discontinuation: The study was prematurely stopped by the sponsor.[2] A
publication suggests that in this trial, neither AZD2066 nor the active comparator, duloxetine,
separated from placebo.[4] It was also noted that the doses used may have only achieved
approximately 50% mGIuR5 receptor occupancy at maximum plasma concentration.[4]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://clinicaltrials.gov/study/NCT01145755
https://pmc.ncbi.nlm.nih.gov/articles/PMC5953810/
https://filehosting.pharmacm.com/DownloadService.ashx?client=CTR_MED_6111&studyid=230&filename=CSR-D0475C00020.pdf
https://clinicaltrials.gov/study/NCT01145755
https://clinicaltrials.gov/study/NCT01145755
https://filehosting.pharmacm.com/DownloadService.ashx?client=CTR_MED_6111&studyid=230&filename=CSR-D0475C00020.pdf
https://filehosting.pharmacm.com/DownloadService.ashx?client=CTR_MED_6111&studyid=230&filename=CSR-D0475C00020.pdf
https://filehosting.pharmacm.com/DownloadService.ashx?client=CTR_MED_6111&studyid=230&filename=CSR-D0475C00020.pdf
https://filehosting.pharmacm.com/DownloadService.ashx?client=CTR_MED_6111&studyid=230&filename=CSR-D0475C00020.pdf
https://filehosting.pharmacm.com/DownloadService.ashx?client=CTR_MED_6111&studyid=230&filename=CSR-D0475C00020.pdf
https://filehosting.pharmacm.com/DownloadService.ashx?client=CTR_MED_6111&studyid=230&filename=CSR-D0475C00020.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5953810/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5953810/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Discontinued Phase Il Clinical Trial in Neuropathic
Pain

A Phase lla, double-blind, randomized, parallel-group, multi-center study (NCT00939094) was
initiated to evaluate the analgesic efficacy of 28 days of oral administration of AZD2066

compared to placebo in patients with peripheral neuropathic pain with mechanical
hypersensitivity. This trial was also terminated.

Quantitative Data Summary

Detailed quantitative data, including enrollment and outcomes, for this terminated trial are not
publicly available in the retrieved search results.

Experimental Protocol

Study Design: A double-blind, randomized, parallel-group, multi-center study.

Patient Population: Patients with peripheral neuropathic pain accompanied by mechanical
hypersensitivity.

Intervention:
e AZD2066 Group: Oral administration of AZD2066.
e Placebo Group: Oral administration of a matching placebo.

Primary Outcome Measure: The primary outcome was to assess the analgesic efficacy of
AZD2066 compared to placebo.

Reason for Discontinuation: The specific reasons for the termination of this trial are not detailed
in the available documentation.

Mechanism of Action and Signaling Pathway

AZD2066 functions as a negative allosteric modulator of the mGIuRS5 receptor. This receptor is
a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily signals
through the Gga subunit. This initiates a downstream signaling cascade involving
phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and
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diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG
activates protein kinase C (PKC). This signaling pathway plays a crucial role in modulating
synaptic plasticity and neuronal excitability.[5]

As a negative allosteric modulator, AZD2066 binds to a site on the mGIuR5 receptor distinct
from the glutamate binding site. This binding event reduces the affinity and/or efficacy of
glutamate, thereby dampening the downstream signaling cascade. The intended therapeutic
effect in conditions like MDD and neuropathic pain is to normalize the hyperactivity of
glutamatergic pathways.

Below are diagrams illustrating the mGIluR5 signaling pathway and the experimental workflow
of the discontinued MDD trial.
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Caption: mGIuRS5 signaling pathway and the inhibitory action of AZD2066.
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Caption: Experimental workflow of the discontinued AZD2066 MDD clinical trial.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1663744?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

The clinical development of AZD2066 for major depressive disorder and neuropathic pain was
halted at Phase II. The available data from the MDD trial (D0475C00020) indicates that the
drug did not demonstrate a significant separation from placebo, a common challenge in CNS
drug development. The precise reasons for the discontinuation of the neuropathic pain trial
(NCT00939094) remain less clear from publicly available information. These outcomes
underscore the difficulties in translating preclinical efficacy of mGIuR5 modulators into clinical
success. Further research into optimal dosing, patient selection, and a deeper understanding of
the complex role of the glutamatergic system in these disorders may be necessary for the
successful development of future mGluR5-targeted therapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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